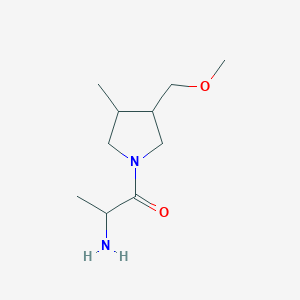

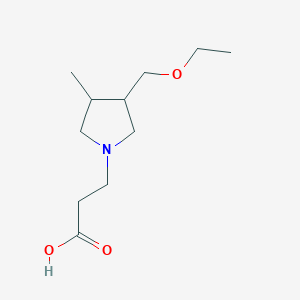

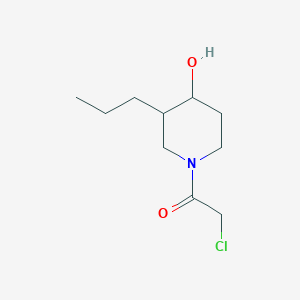

2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one

Übersicht

Beschreibung

2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one, or 2-CPP, is an organochlorine compound that is used in a variety of scientific research applications. It is a colorless, odorless solid that is soluble in water and organic solvents. 2-CPP has attracted attention due to its unique properties, which make it a valuable tool for investigating the structure and function of proteins.

Wissenschaftliche Forschungsanwendungen

Occurrence, Fate, and Behavior in Aquatic Environments

- Parabens as Environmental Contaminants : Parabens, which are structurally related due to their phenolic hydroxyl groups, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that effectively remove them from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This research highlights the environmental persistence and potential risks of similar compounds with phenolic hydroxyl groups, suggesting a research area for the environmental impact of "2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one" (Haman et al., 2015).

Endocrine Disruption and Toxicity

- DDT and DDE as Endocrine Disruptors : Research on DDT and its metabolite DDE, which are chlorinated compounds, has shown they act as endocrine disruptors in humans and wildlife. This suggests areas of toxicological research for similar chlorinated compounds, focusing on endocrine disruption and effects on reproductive and immune systems (Burgos-Aceves et al., 2021).

Gas Separations using Ionic Liquid Membranes

- Ionic Liquid Membranes for Gas Separation : Studies on supported ionic liquid membranes (SILMs) for gas separations, including CO2/N2 and CO2/CH4, provide a foundation for research into novel applications of chemical compounds in separation technologies. This could be relevant for exploring the use of "2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one" in similar applications (Scovazzo, 2009).

Pharmacology of Opiates

- Chemistry and Pharmacology of Opiates : The review on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, focuses on the chemistry and pharmacology of its stereoisomers. This highlights the importance of stereochemistry in biological activity, suggesting a potential research area for the pharmacological properties of "2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one" in the context of its stereochemistry and biological interactions (Brine et al., 1997).

Occupational Exposure to Chlorinated Solvents

- Health Effects of Occupational Chlorinated Solvent Exposure : A review of the adverse health effects associated with occupational exposure to chlorinated solvents emphasizes the toxicity, including central nervous system, reproductive, liver, kidney toxicity, and carcinogenicity. This underscores the importance of research into the occupational health and safety aspects of handling chlorinated compounds (Ruder, 2006).

Eigenschaften

IUPAC Name |

2-chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-2-3-8-7-12(10(14)6-11)5-4-9(8)13/h8-9,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAPKVAHQWAWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCC1O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.